molecular formula C34H51NO2 B4305281 2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL

2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL

Cat. No.: B4305281
M. Wt: 505.8 g/mol
InChI Key: CBRYBMOQMOCFPQ-UHFFFAOYSA-N
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Description

2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a bisphenol structure with isobutylimino and methylcyclohexyl groups, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] typically involves a multi-step process. One common method includes the reaction of 4-methyl-6-(1-methylcyclohexyl)phenol with formaldehyde and isobutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the bisphenol structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and resins due to its structural stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress or modulation of signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar bisphenol structure but lacks the isobutylimino and methylcyclohexyl groups.

    Bisphenol F: Another bisphenol compound with different substituents.

Uniqueness

2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl-(2-methylpropyl)amino]methyl]-4-methyl-6-(1-methylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51NO2/c1-24(2)21-35(22-27-17-25(3)19-29(31(27)36)33(5)13-9-7-10-14-33)23-28-18-26(4)20-30(32(28)37)34(6)15-11-8-12-16-34/h17-20,24,36-37H,7-16,21-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRYBMOQMOCFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN(CC3=C(C(=CC(=C3)C)C4(CCCCC4)C)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL
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2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL
Reactant of Route 3
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2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL
Reactant of Route 4
Reactant of Route 4
2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL
Reactant of Route 5
Reactant of Route 5
2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL
Reactant of Route 6
Reactant of Route 6
2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL

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